molecular formula C39H62N10O15 B10830353 A6 Peptide

A6 Peptide

Cat. No.: B10830353
M. Wt: 911.0 g/mol
InChI Key: NJSODKGEFNFGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The A6 peptide can be synthesized using solid-phase peptide synthesis, a common method for producing peptides. This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. This method allows for the efficient and scalable production of peptides with high purity. The process includes the use of automated peptide synthesizers, which facilitate the rapid and precise assembly of the peptide chain .

Chemical Reactions Analysis

Types of Reactions

The A6 peptide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bond patterns, substituted peptides with different amino acid compositions, and peptides with enhanced stability or activity .

Scientific Research Applications

The A6 peptide has a wide range of scientific research applications, including:

Mechanism of Action

The A6 peptide exerts its effects by binding to the CD44 receptor, a cell surface glycoprotein involved in cell adhesion and migration. This binding activates CD44-mediated signaling pathways, including focal adhesion kinase and mitogen-activated protein kinase pathways. These pathways play a crucial role in regulating cell migration, invasion, and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of A6 Peptide

The this compound is unique due to its specific sequence and high binding affinity to CD44 ligands. This specificity allows it to effectively inhibit cell migration and invasion, making it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C39H62N10O15

Molecular Weight

911.0 g/mol

IUPAC Name

4-[[2-[[1-[1-[2-[[2-[[1-(2-acetamido-6-aminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C39H62N10O15/c1-21(52)42-24(7-2-3-15-40)37(62)47-16-4-8-27(47)36(61)45-25(19-50)34(59)46-26(20-51)38(63)49-18-6-10-29(49)39(64)48-17-5-9-28(48)35(60)44-23(12-14-31(55)56)33(58)43-22(32(41)57)11-13-30(53)54/h22-29,50-51H,2-20,40H2,1H3,(H2,41,57)(H,42,52)(H,43,58)(H,44,60)(H,45,61)(H,46,59)(H,53,54)(H,55,56)

InChI Key

NJSODKGEFNFGRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N

Origin of Product

United States

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